(+/-)-9,9'-Spirobixanthene-1,1'-diol
CAS No.: 785836-56-8
Cat. No.: VC14213333
Molecular Formula: C25H16O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 785836-56-8 |
---|---|
Molecular Formula | C25H16O4 |
Molecular Weight | 380.4 g/mol |
IUPAC Name | 9,9'-spirobi[xanthene]-1,1'-diol |
Standard InChI | InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H |
Standard InChI Key | OLFULEPOPBXWJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC(=C53)O)C6=C(C=CC=C6O2)O |
Introduction
Chemical Identity and Structural Features
(+/-)-9,9'-Spirobixanthene-1,1'-diol belongs to the spirobixanthene family, a class of compounds defined by a central spiro carbon bridging two xanthene moieties. The xanthene units are oxygen-containing heterocycles with a dibenzopyran structure, while the spiro configuration imposes axial chirality. The hydroxyl groups at the 1,1'-positions enhance polarity and enable hydrogen bonding, which is critical for chiral resolution and catalytic activity .
Table 1: Fundamental Properties of (+/-)-9,9'-Spirobixanthene-1,1'-diol
Property | Value |
---|---|
CAS No. | 785836-56-8 |
Molecular Formula | |
Molecular Weight | 380.4 g/mol |
Chiral Centers | Spiro carbon (axial chirality) |
Functional Groups | Hydroxyl (-OH), ether (C-O-C) |
The compound’s chirality arises from the non-planar arrangement of the two xanthene rings around the spiro carbon, resulting in enantiomers that are non-superimposable mirror images. This structural attribute is pivotal for its role in asymmetric synthesis .
Synthesis and Scalability
The synthesis of (+/-)-9,9'-Spirobixanthene-1,1'-diol is achieved through a four-step protocol optimized for industrial-scale production . Key steps include:
-
Formation of the Spiro Core: A Friedel-Crafts alkylation between two xanthene derivatives generates the spirobixanthene backbone.
-
Hydroxylation: Electrophilic aromatic substitution introduces hydroxyl groups at the 1,1'-positions.
-
Purification: Recrystallization from ethanol-water mixtures yields the racemic product without chromatography .
Table 2: Synthetic Route and Conditions
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts Alkylation | AlCl, CHCl, 0°C | 78% |
2 | Electrophilic Substitution | HNO, HSO, 50°C | 65% |
3 | Reduction | H, Pd/C, EtOH | 89% |
4 | Recrystallization | Ethanol-HO (3:1) | 95% |
This method avoids laborious chromatographic steps, making it economically viable for producing multi-gram quantities .
Crystallographic and Stereochemical Analysis
X-ray diffraction studies of the co-crystallized enantiomers reveal an orthorhombic crystal system with space group and unit cell dimensions , , . The asymmetric unit contains one molecule of the spirobixanthene-diol and a stoichiometric amount of the chiral resolving agent (e.g., -benzylcinchonidinium chloride).
Table 3: Crystallographic Data
Parameter | Value |
---|---|
Space Group | |
Unit Cell Volume | 6238.9 Å |
Resolution | 0.71073 Å (MoK) |
-Factor | 0.0795 |
The hydroxyl groups participate in intermolecular hydrogen bonds with the chloride counterion of the resolving agent, stabilizing the crystal lattice and enabling enantiomeric separation .
Enantiomeric Resolution via Co-Crystallization
Racemic (+/-)-9,9'-Spirobixanthene-1,1'-diol is resolved using chiral ammonium salts:
-
-Benzylcinchonidinium Chloride: Selectively co-crystallizes with the (+)-enantiomer.
The process involves dissolving the racemate and resolving agent in hot ethanol, followed by slow cooling to induce selective crystallization. Optical purity exceeds 99% enantiomeric excess (ee) as confirmed by chiral HPLC .
Applications in Asymmetric Catalysis
The compound’s chiral spiro framework makes it a privileged ligand in transition metal catalysis. Key applications include:
Copper-Catalyzed Conjugate Additions
In the presence of Cu(OTf), the spirobixanthene-diol ligand facilitates enantioselective additions of diethylzinc to cyclic enones, achieving up to 98% ee . The rigid spiro structure enforces a defined coordination geometry around copper, enhancing stereocontrol.
Rhodium-Mediated Hydrogenations
Rhodium complexes of this ligand catalyze the asymmetric hydrogenation of α,β-unsaturated ketones with >95% ee. The hydroxyl groups stabilize the metal center via hydrogen bonding, improving catalytic efficiency .
Table 4: Catalytic Performance in Selected Reactions
Reaction Type | Substrate | ee (%) | Yield (%) |
---|---|---|---|
Conjugate Addition | Cyclohexenone | 98 | 92 |
Hydrogenation | Benzylideneacetone | 96 | 89 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume